![molecular formula C14H12N2O3S B1349043 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol CAS No. 314036-10-7](/img/structure/B1349043.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol, also known as 4-methylbenzisothiazol-3-one-1,1-dioxide (MBIO), is an organic compound that has been widely studied in the scientific community due to its unique properties. It has been shown to have a wide range of applications in both industrial and laboratory settings, from biochemistry and pharmacology to environmental science. In
Scientific Research Applications
Synthesis and Structural Analysis
- Research by Almeida et al. (2009) focused on two amino-substituted derivatives of saccharin, including analysis of their molecular structure and vibrational properties through matrix-isolation FTIR spectroscopy and theoretical calculations. This study highlights the structural preferences and reactivity of these compounds towards nucleophiles, providing insight into their chemical behavior and potential applications in designing new molecules with desired properties (Almeida et al., 2009).
Biological Activities
- Ahmad et al. (2011) synthesized a series of compounds starting from sodium saccharin, investigating their anti-microbial properties. The study found that compounds with greater lipophilicity, such as N-methyl analogues, exhibited higher anti-bacterial activities. This suggests potential applications in developing new antimicrobial agents (Ahmad et al., 2011).
- Kadian et al. (2012) synthesized several 1,4-Benzoxazine analogues and evaluated their antibacterial activity against various strains, indicating the potential of these compounds as antibacterial agents (Kadian et al., 2012).
Photophysical Properties
- Phatangare et al. (2013) synthesized novel fluorescent derivatives with potential antimicrobial activity. Their study provides insights into the design of fluorescent molecules with specific biological activities, which can be useful in various scientific applications, such as bioimaging or as bioactive probes (Phatangare et al., 2013).
Antioxidant and Radical Scavenging Activities
- Zia-ur-Rehman et al. (2009) explored the synthesis and biological activities of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, highlighting their potential as antioxidant agents. This suggests their applicability in combating oxidative stress-related diseases (Zia-ur-Rehman et al., 2009).
Biochemical Analysis
Biochemical Properties
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can affect the breakdown of complex carbohydrates into simple sugars, thereby influencing glucose levels in the body.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-glucosidase results in the inhibition of this enzyme, thereby affecting carbohydrate metabolism. Additionally, the compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its inhibition of α-glucosidase affects the metabolic flux of carbohydrates, leading to changes in glucose and metabolite levels. Additionally, the compound can influence other metabolic pathways by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. These interactions are crucial for the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity. For instance, the compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors .
properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-16(10-6-8-11(17)9-7-10)14-12-4-2-3-5-13(12)20(18,19)15-14/h2-9,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHQJTISYAFYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


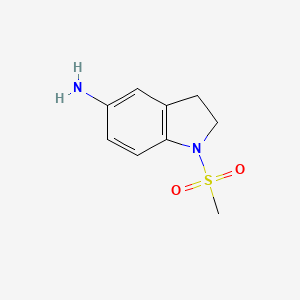

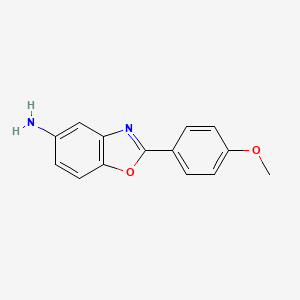

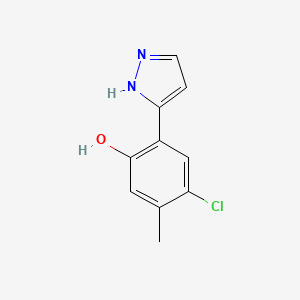

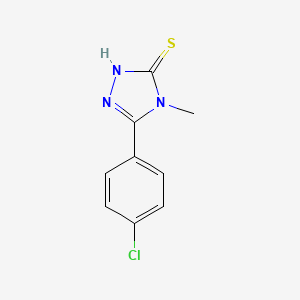
![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)
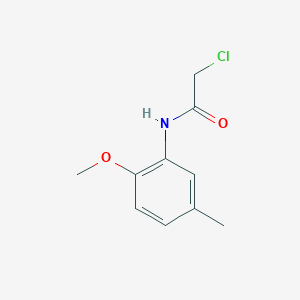
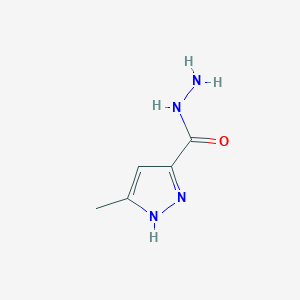

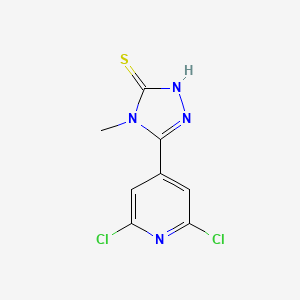
![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)